molecular formula C16H14N2 B098320 1-Methyl-3,5-diphenylpyrazole CAS No. 19311-79-6

1-Methyl-3,5-diphenylpyrazole

Cat. No.: B098320
CAS No.: 19311-79-6
M. Wt: 234.29 g/mol
InChI Key: SVDTUJAQNAQGGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

exo-Tetrahydrocannabinol is typically synthesized as an impurity during the production of delta-9-tetrahydrocannabinol. The synthesis involves the cyclization of olivetol with a monoterpene, followed by various chemical reactions to form the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production of exo-tetrahydrocannabinol is not common due to its status as an impurity. it can be isolated and purified from the synthesis of delta-9-tetrahydrocannabinol using chromatographic techniques. The purified compound is then formulated into a certified reference material for research purposes .

Chemical Reactions Analysis

Types of Reactions

exo-Tetrahydrocannabinol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

exo-Tetrahydrocannabinol is used in various scientific research applications, including:

    Chemistry: As a certified reference material, it is used for the calibration of analytical instruments and the validation of analytical methods.

    Biology: It is used in studies to understand the biological effects of cannabinoids and their interactions with biological systems.

    Medicine: Research on exo-tetrahydrocannabinol contributes to the understanding of the pharmacological properties of cannabinoids and their potential therapeutic applications.

    Industry: It is used in the quality control and testing of cannabis products to ensure compliance with regulatory standards.

Mechanism of Action

The mechanism of action of exo-tetrahydrocannabinol involves its interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes, including pain sensation, mood regulation, and immune response. exo-Tetrahydrocannabinol binds to these receptors, modulating their activity and influencing the associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Delta-9-tetrahydrocannabinol (delta-9-THC)
  • Delta-8-tetrahydrocannabinol (delta-8-THC)
  • Cannabidiol (CBD)
  • Cannabinol (CBN)

Uniqueness

exo-Tetrahydrocannabinol is unique due to its structural similarity to delta-9-tetrahydrocannabinol and its role as an impurity in its synthesis. Unlike delta-9-tetrahydrocannabinol, which is well-known for its psychoactive effects, exo-tetrahydrocannabinol is primarily used for research and forensic applications. Its unique properties make it valuable for the calibration of analytical instruments and the validation of analytical methods in the study of cannabinoids .

Properties

CAS No.

19311-79-6

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C16H14N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

SVDTUJAQNAQGGW-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

19311-79-6

Synonyms

1-Methyl-3,5-diphenylpyrazole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

308.5 g (9.64 mol) of methanol were vaporized dropwise at 155° C. in an electrically heated column with a diameter of 4 cm and equipped with a sintered disk at the lower end and fitted onto a 250 ml two-neck flask over the course of 6 hours and passed through a melt, at 200° C., of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.046 g (0.000455 mol) of concentrated H2SO4. The gaseous discharge from the reaction was condensed and concentrated under reduced pressure. 10.2 g (92.5%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 96.6% (GC).
Quantity
308.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0.046 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

As in Example 2, a melt consisting of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.057 g (0.00455 mol) of dimethyl sulfate was prepared at 200° C. Over the course of 5 hours, 435 g (13.6 mol) of methanol were vaporized at 155° C. and passed through the melt which was maintained at 200° C. 10.4 g (96.9%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 99.2% (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step Two
Quantity
435 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As in Example 2, a melt of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.72 g (0.00455 mol) of benzenesulfonic acid was introduced and reacted over the course of 4.5 hours with 245 g (7.66 mol) of gaseous methanol (vaporized at 160° C.). 9.6 g (88.5%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 98.2% (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A total of 181.5 g (0.825 mol) of 3,5-diphenylpyrazole and 791 g (24.7 mol) of methanol was used. A total of 175.8 g (91%) of 1-methyl- 3,5-diphenylpyrazole was obtained. The holdup of the bubble column was not taken into account.
Quantity
181.5 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

As in Example 2, a melt of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.051 g (0.000455 mol) of methyl sulfate was introduced and reacted over the course of 3 hours with 197.75 g (6.18 mol) of gaseous (vaporized at 160° C.) methanol. 9.7 g (86.7%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 95.2% (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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